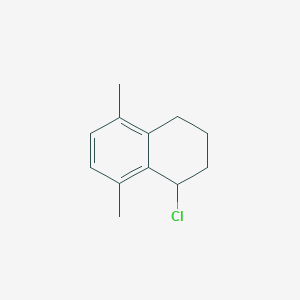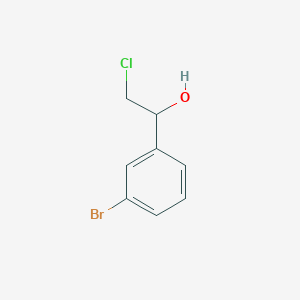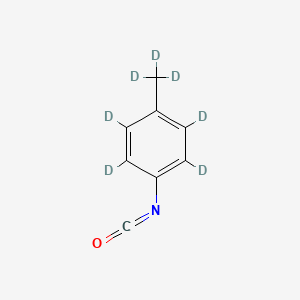![molecular formula C8H5F3O3 B12315130 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
- Methyl 4-fluorocinnamate
Uniqueness
3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H5F3O3 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
(E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+ |
InChI-Schlüssel |
VPZXPSZUDWNYGT-DUXPYHPUSA-N |
Isomerische SMILES |
C1=C(OC(=C1)C(F)(F)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(OC(=C1)C(F)(F)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)






![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)

